N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide

Description

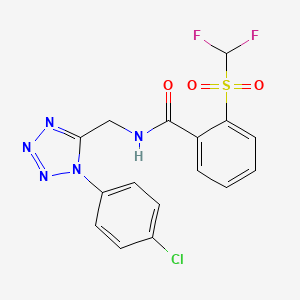

N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide is a structurally complex molecule featuring:

- A tetrazole ring (1H-tetrazol-5-yl) substituted with a 4-chlorophenyl group.

- A benzamide backbone modified with a difluoromethyl sulfonyl group at the 2-position.

- A methylene bridge linking the tetrazole and benzamide moieties.

Friedel-Crafts acylation to form the benzamide core.

Nucleophilic substitution or coupling reactions to introduce the tetrazole and sulfonyl groups.

Cyclization or alkylation steps to finalize the structure .

The tetrazole ring is notable for its metabolic stability and bioisosteric properties, often used to replace carboxyl groups in drug design. The difluoromethyl sulfonyl group may enhance lipophilicity and binding affinity, as seen in agrochemicals like sulfentrazone .

Properties

IUPAC Name |

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(difluoromethylsulfonyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF2N5O3S/c17-10-5-7-11(8-6-10)24-14(21-22-23-24)9-20-15(25)12-3-1-2-4-13(12)28(26,27)16(18)19/h1-8,16H,9H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFYFKRTAPKSCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)S(=O)(=O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF2N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a tetrazole ring, a sulfonamide group, and a chlorophenyl moiety, contributing to its diverse biological properties. The synthesis typically involves multi-step reactions starting from 4-chlorophenylacetic acid and various coupling reagents. The general synthetic route includes:

- Formation of 4-chlorophenylacetic acid : Chlorination of phenylacetic acid.

- Preparation of the tetrazole : Reaction of 4-chlorophenylhydrazine with sodium azide.

- Coupling reaction : Combining the above intermediates under specific conditions to yield the final product.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, tetrazole derivatives have shown promise as antiproliferative agents against various cancer cell lines:

- Case Study : A study demonstrated that related tetrazole compounds induced apoptosis in MCF-7 breast cancer cells through cell cycle arrest at the G2/M phase and inhibited tubulin polymerization, leading to mitotic catastrophe .

| Compound | IC50 (nM) | Cancer Cell Line | Mechanism |

|---|---|---|---|

| Compound A | 52 | MCF-7 (ER+/PR+) | Induction of apoptosis |

| Compound B | 74 | MDA-MB-231 (Triple-negative) | Tubulin disruption |

Enzyme Inhibition

The compound's sulfonamide group may confer enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease:

- Research Findings : A synthesized derivative showed strong AChE inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer's . Furthermore, docking studies revealed favorable interactions with the target enzymes, indicating potential therapeutic applications.

| Compound | AChE Inhibition (%) | Urease Inhibition (%) |

|---|---|---|

| Compound C | 85 | 90 |

| Compound D | 78 | 88 |

The biological activity of this compound is hypothesized to involve:

- Enzyme Interaction : Binding to active sites of enzymes, thereby inhibiting their function.

- Cellular Pathway Modulation : Interference with signaling pathways involved in cell proliferation and survival.

- Structural Mimicry : The tetrazole ring may mimic natural substrates or cofactors in biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional comparisons:

Key Structural and Functional Differences

Heterocyclic Core :

- The target compound employs a tetrazole ring , which is more nitrogen-dense and metabolically stable than the triazolone in sulfentrazone or the pyridine in diflufenican. This may improve resistance to enzymatic degradation .

- Sulfentrazone and Compounds [7–9] use triazole derivatives, which are less polar but may exhibit reduced oxidative stability compared to tetrazoles.

Sulfonyl vs. Sulfonamide Groups: The target compound’s difluoromethyl sulfonyl group is distinct from sulfentrazone’s methanesulfonamide.

Substituent Effects :

- The 4-chlorophenyl group in the target compound may increase hydrophobicity compared to the 2,4-difluorophenyl in diflufenican or the dichlorophenyl in sulfentrazone. Chlorine’s larger atomic size could sterically hinder interactions compared to fluorine .

Spectral Data

Q & A

Q. What methodologies clarify discrepancies in enzymatic inhibition IC₅₀ values?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.